4-Fluoro-3-(trifluoromethyl)benzonitrile

Lipophilicity Drug Design Physicochemical Properties

The 4-fluoro-3-trifluoromethyl regiospecific substitution pattern (CAS 67515-59-7) delivers unique electronic and steric properties critical for SNAr reactions and cross-couplings. This intermediate is essential for potent kinase inhibitors, CNS drugs, and thermally stable specialty materials. Unlike isomers, this substitution ensures reproducible reactivity, purity, and biological activity. High chemical stability (m.p. 66-70°C) and favorable CNS permeability (LogP ~2.99) make it a superior building block for medicinal chemistry and agrochemical R&D. Request bulk pricing today.

Molecular Formula C8H3F4N
Molecular Weight 189.11 g/mol
CAS No. 67515-59-7
Cat. No. B1295485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(trifluoromethyl)benzonitrile
CAS67515-59-7
Molecular FormulaC8H3F4N
Molecular Weight189.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)C(F)(F)F)F
InChIInChI=1S/C8H3F4N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H
InChIKeyCQZQCORFYSSCFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-(trifluoromethyl)benzonitrile (CAS 67515-59-7) Overview and Procurement Considerations


4-Fluoro-3-(trifluoromethyl)benzonitrile (CAS 67515-59-7) is a specialized fluorinated aromatic nitrile building block (C8H3F4N, MW 189.11 g/mol) characterized by the strategic placement of a fluorine atom at the 4-position and a trifluoromethyl group at the 3-position on a benzonitrile core . This substitution pattern yields a distinct physicochemical profile, including a calculated LogP (consensus) of approximately 2.99, high topological polar surface area (23.8 Ų), and notable thermal stability (melting point 66-70°C, boiling point 193-195°C) . As a versatile intermediate, it is widely applied in the synthesis of pharmaceuticals (kinase inhibitors, CNS-active compounds), agrochemicals, and specialty materials .

Why 4-Fluoro-3-(trifluoromethyl)benzonitrile Cannot Be Readily Substituted in Synthesis


Generic substitution with close structural analogs of 4-Fluoro-3-(trifluoromethyl)benzonitrile is often not viable due to the compound's unique regiochemical arrangement. The 4-fluoro, 3-trifluoromethyl substitution pattern creates a distinct electronic environment and steric profile that directly influences its reactivity in key transformations like nucleophilic aromatic substitutions and cross-couplings [1]. For instance, switching to a 3-fluoro-4-(trifluoromethyl) isomer alters the electronic and steric parameters, potentially leading to different reaction outcomes or yields. Similarly, substituting the 4-fluoro atom with chlorine significantly increases molecular weight (MW 205.56 vs. 189.11) and alters volatility (boiling point 100-105°C at 11 mmHg vs. 193-195°C), which can impact downstream synthesis and purification [2]. These differences in regiochemistry and atomic composition mean that analogs cannot be simply interchanged without risking changes in the final product's structure, purity, or biological activity, making the specific CAS 67515-59-7 compound essential for reproducible results .

Quantitative Comparative Evidence for 4-Fluoro-3-(trifluoromethyl)benzonitrile (CAS 67515-59-7)


Enhanced Lipophilicity vs. 3-(Trifluoromethyl)benzonitrile

The incorporation of a fluorine atom at the 4-position in 4-Fluoro-3-(trifluoromethyl)benzonitrile increases lipophilicity compared to the non-fluorinated analog 3-(trifluoromethyl)benzonitrile. The calculated consensus Log P for 4-Fluoro-3-(trifluoromethyl)benzonitrile is 2.99, which is notably higher than the 2.6 Log P typically reported for 3-(trifluoromethyl)benzonitrile .

Lipophilicity Drug Design Physicochemical Properties

Distinct Physical State and Thermal Profile vs. 3-Fluoro-4-(trifluoromethyl)benzonitrile

The regioisomer 3-Fluoro-4-(trifluoromethyl)benzonitrile (CAS 231953-38-1) has a significantly lower melting point (45-48°C) compared to 4-Fluoro-3-(trifluoromethyl)benzonitrile (66-70°C) [1]. This difference in physical state at ambient conditions (solid vs. potentially lower-melting solid/liquid) can impact ease of handling, purification via recrystallization, and long-term storage stability.

Thermal Stability Purification Handling

Improved Synthetic Handle vs. 4-Chloro-3-(trifluoromethyl)benzonitrile in Nucleophilic Aromatic Substitution

In nucleophilic aromatic substitution (SNAr) reactions, the 4-fluoro substituent on 4-Fluoro-3-(trifluoromethyl)benzonitrile acts as a more effective leaving group than the 4-chloro substituent found in 4-Chloro-3-(trifluoromethyl)benzonitrile (CAS 1735-54-2). This is a well-established principle in fluoroaromatic chemistry, where the strong electron-withdrawing nature of fluorine, combined with its small size, makes it a superior leaving group for SNAr compared to chlorine, especially under mild conditions [1].

SNAr Reactivity Cross-Coupling Synthesis

Metabolic Stability in Bioactive Urea Derivatives vs. Non-fluorinated Analogs

In a study of N,N'-diaryl urea antischistosomal agents, compounds containing the 4-fluoro-3-trifluoromethylphenyl substructure (derived from 4-Fluoro-3-(trifluoromethyl)benzonitrile) demonstrated the best in vivo antischistosomal activities, despite having lower plasma exposure compared to analogs with 3-trifluoromethyl-4-pyridyl substructures . This suggests a potential advantage in metabolic stability or target engagement for the fluorinated phenyl ring compared to other heterocyclic replacements.

Metabolic Stability ADME Antischistosomal

Crystallographically Defined Structure for Reliable Synthetic Planning

The solid-state structure of 4-Fluoro-3-(trifluoromethyl)benzonitrile has been unequivocally determined by single-crystal X-ray diffraction for the first time, providing precise bond lengths, angles, and intermolecular interactions [1]. In contrast, many closely related analogs lack this level of detailed structural characterization. This definitive structural information is valuable for understanding the compound's solid-state properties, reactivity, and for validating computational models.

Crystallography Structural Biology Quality Control

Key Application Scenarios for 4-Fluoro-3-(trifluoromethyl)benzonitrile (CAS 67515-59-7)


Synthesis of Fluorinated Kinase Inhibitors for Oncology

The compound serves as a critical intermediate in the synthesis of potent and selective kinase inhibitors, including TrkA inhibitors with reported IC50 values in the low nanomolar range (e.g., 1.95 nM to 4.20 nM) [1][2]. Its unique substitution pattern contributes to the binding affinity and selectivity profiles of these therapeutic candidates, making it a preferred building block for medicinal chemists targeting kinases involved in cancer.

Development of CNS-Active Drug Candidates

With a calculated consensus Log P of 2.99 and a topological polar surface area of 23.8 Ų, 4-Fluoro-3-(trifluoromethyl)benzonitrile possesses physicochemical properties favorable for crossing the blood-brain barrier . This makes it an ideal precursor for synthesizing CNS-penetrant molecules, such as those targeting neurological or psychiatric disorders, where its enhanced lipophilicity (ΔLogP ≈ 0.39 higher than 3-(trifluoromethyl)benzonitrile) can improve brain exposure .

Advanced Material Science and Fluoropolymer Synthesis

The high thermal stability (melting point 66-70°C, boiling point 193-195°C) and ability to undergo efficient nucleophilic aromatic substitution (SNAr) reactions make 4-Fluoro-3-(trifluoromethyl)benzonitrile a valuable monomer or building block for creating specialty polymers, coatings, and fluorinated materials with enhanced chemical resistance and thermal stability [3].

Agrochemical Intermediate with Favorable Physical Form

The compound's solid, crystalline nature at room temperature (melting point 66-70°C) simplifies handling and purification compared to lower-melting or liquid analogs like 3-fluoro-4-(trifluoromethyl)benzonitrile (m.p. 45-48°C) [4]. This practical advantage, combined with its established role as an intermediate for herbicides and fungicides, makes it a robust choice for agrochemical research and development programs .

Technical Documentation Hub

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